(R)-2-bromoisovalerylurea
Description
Historical Context of its Chemical and Pharmacological Discovery and Early Academic Inquiry
The parent compound, a racemic mixture known as bromisoval (B1667876) or bromovalerylurea, was first discovered by the German pharmaceutical company Knoll in 1907 and was patented in 1909. ebi.ac.ukwikidoc.orgcaming.comwikipedia.org It belongs to the bromoureide group of compounds and was initially developed for its hypnotic and sedative properties. ebi.ac.ukwikidoc.orgcaming.com Early chemical synthesis of bromisoval involves the bromination of isovaleric acid through the Hell-Volhard-Zelinsky reaction, followed by a reaction with urea (B33335). ebi.ac.ukwikipedia.org
Initial academic and clinical interest was centered on the effects of the racemic mixture. unair.ac.id As a sedative and hypnotic, it represented a class of drugs used to reduce anxiety or induce sleep. ebi.ac.uk However, the scientific understanding of how the body interacts with chemical compounds has evolved significantly, leading to a more nuanced inquiry into the specific components of such racemic drugs.
Significance of Stereoisomerism in Biological Systems and Research Focus on (R)-2-Bromoisovalerylurea
Stereoisomerism is a fundamental concept in chemistry and pharmacology where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. allen.inwikipedia.org These different spatial arrangements can lead to molecules, known as enantiomers, that are non-superimposable mirror images of each other. wikipedia.orgsolubilityofthings.com In biological systems, which are themselves chiral, these differences are profound. Enzymes, receptors, and other biological macromolecules often interact differently with each enantiomer of a chiral drug. biomedgrid.combiomedgrid.comethernet.edu.et This can result in one enantiomer producing a desired therapeutic effect while the other may be less active, inactive, or exhibit a different biological activity. biomedgrid.combiomedgrid.com
The significance of stereoisomerism is clearly demonstrated in the academic research on the enantiomers of 2-bromoisovalerylurea. Scientific investigation has revealed that the (R)- and (S)-enantiomers are not pharmacokinetically equivalent. nih.gov Research has focused on understanding these differences, particularly how the body processes and eliminates each isomer.
A pivotal area of research has been the stereoselective metabolism of the enantiomers. Studies have shown a pronounced stereoselectivity in the plasma elimination and urinary excretion of (R)- and (S)-2-bromoisovalerylurea in humans. nih.gov The plasma clearance of the (R)-enantiomer is significantly higher than that of the (S)-enantiomer. nih.gov This difference is largely attributed to stereoselective glutathione (B108866) conjugation, a major pathway for the detoxification and elimination of the compound. nih.govresearchgate.netdrughunter.com The (R)-enantiomer is preferentially conjugated with glutathione, leading to its more rapid removal from the body. nih.govdrughunter.com
This differential metabolism is a key reason for the specific research focus on this compound and its counterpart. Studying the individual isomers allows for a precise characterization of their disposition in the body, which is obscured when only the racemic mixture is examined. nih.govresearchgate.net
Table 1: Comparative Pharmacokinetics of (R)- and (S)-2-Bromoisovalerylurea in Healthy Volunteers Data derived from a study involving the oral administration of 600 mg of racemic bromisovalum. nih.gov
| Parameter | This compound | (S)-2-bromoisovalerylurea |
| Plasma Clearance (L/min) | 9.3 ± 3.7 | 0.78 ± 0.38 |
| Cumulative Urinary Excretion of Mercapturate (% of dose) | 26% ± 4% | 8% ± 3% |
Overview of Key Academic Research Trajectories for 2-Bromoisovalerylurea Enantiomers
Academic research on the enantiomers of 2-bromoisovalerylurea has followed several key trajectories, driven by the need to understand the stereochemical aspects of its pharmacology and toxicology.
Stereoselective Pharmacokinetics and Metabolism: A primary research focus has been the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) of the individual (R)- and (S)-enantiomers. These studies have consistently demonstrated that the two isomers exhibit different pharmacokinetic profiles, with the (R)-form being eliminated much more rapidly. nih.govresearchgate.net
Glutathione S-Transferase (GST) Conjugation: Investigations have delved into the biochemical mechanisms underlying the observed stereoselectivity. A significant body of research points to the role of glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of glutathione to various xenobiotics. researchgate.nettandfonline.comucl.ac.uk Studies with human liver and intestinal fractions, as well as in perfused rat livers, have explored how different GST isoenzymes selectively metabolize the (R)-enantiomer over the (S)-enantiomer. researchgate.netresearchgate.net
Use as a Probe Drug: Due to its well-characterized stereoselective metabolism, racemic 2-bromoisovalerylurea has been used as a model substrate or "probe drug" in clinical and preclinical studies to assess in vivo glutathione conjugation activity. nih.govdrughunter.com By measuring the differential clearance of the two enantiomers, researchers can gain insights into the function of this important metabolic pathway.
Development of Chiral Analytical Methods: A necessary precursor to detailed pharmacokinetic studies was the development of robust analytical techniques capable of separating and quantifying the individual enantiomers in biological matrices like plasma and urine. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases has been a key technology in this area, enabling the resolution of the racemic mixture for analytical purposes. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
27109-49-5 |
|---|---|
Molecular Formula |
C6H11BrN2O2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
(2R)-2-bromo-N-carbamoyl-3-methylbutanamide |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)/t4-/m1/s1 |
InChI Key |
CMCCHHWTTBEZNM-SCSAIBSYSA-N |
SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC(=O)N)Br |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br |
Other CAS No. |
99827-20-0 |
Synonyms |
Sanox |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of 2 Bromoisovalerylurea
Synthetic Pathways for Racemic 2-Bromoisovalerylurea
The production of racemic 2-bromoisovalerylurea typically involves a two-step process: the α-bromination of a suitable precursor followed by a condensation reaction with urea (B33335).
Hell-Volhard-Zelinsky Reaction as a Core Synthetic Step
The Hell-Volhard-Zelinsky (HVZ) reaction is a fundamental method for the α-halogenation of carboxylic acids. iitk.ac.inwikipedia.org In the context of 2-bromoisovalerylurea synthesis, isovaleric acid is subjected to bromination at the α-carbon. ebi.ac.uk This reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orggoogle.com The mechanism involves the in-situ formation of an acyl bromide from the carboxylic acid and PBr₃. wikipedia.orgmasterorganicchemistry.com This acyl bromide then tautomerizes to its enol form, which subsequently reacts with bromine to yield the α-bromo acyl bromide. wikipedia.orgmasterorganicchemistry.com
A patent describes a method where isovaleric acid reacts with bromine under the catalysis of phosphorus tribromide to generate α-bromoisovaleric acid. patsnap.com Another variation of this reaction involves using a polyphosphoric acid medium for the bromination of isovaleric acid. researchgate.net
Condensation Reactions with Urea
Following the α-bromination, the resulting α-bromo intermediate is condensed with urea to form 2-bromoisovalerylurea. ebi.ac.ukgoogle.com This step is a nucleophilic substitution where the nitrogen of urea attacks the carbonyl carbon of the α-bromo acyl halide.
One patented method describes the condensation of α-bromoisovaleryl bromide with urea. patsnap.com The reaction is carried out by adding the α-bromoisovaleryl bromide to a mixture of urea and a solvent like ethylene (B1197577) dichloride at an elevated temperature (around 60-65 °C). google.com After the reaction is complete, the mixture is neutralized and the product is isolated through crystallization. google.com An alternative approach mentioned in patent literature involves the reaction of α-bromoisovaleryl chloride with urea; however, this method can lead to the formation of α-chloroisovalerylurea as an impurity. google.com
Precursors and Intermediate Compounds in Racemic Synthesis
The primary precursors for the racemic synthesis of 2-bromoisovalerylurea are isovaleric acid and urea. google.com The key intermediates formed during the synthesis are α-bromoisovaleric acid and its corresponding acyl halide, typically α-bromoisovaleryl bromide or α-bromoisovaleryl chloride. wikipedia.orggoogle.com
The synthesis of α-bromoisovaleric acid can be achieved through the direct bromination of isovaleric acid in the presence of phosphorus or phosphorus trichloride. orgsyn.org A patented process details the formation of α-bromoisovaleric acid from isovaleric acid and bromine with phosphorus tribromide as a catalyst. google.com Subsequently, this intermediate is converted to α-bromoisovaleryl bromide by further reaction with phosphorus tribromide and bromine. google.com The resulting α-bromoisovaleryl bromide is then purified by distillation under reduced pressure. google.com
| Precursor/Intermediate | Role in Synthesis |
| Isovaleric acid | Starting material for the Hell-Volhard-Zelinsky reaction. google.com |
| Urea | Reactant in the final condensation step. google.com |
| α-Bromoisovaleric acid | Intermediate formed from the α-bromination of isovaleric acid. google.comorgsyn.org |
| α-Bromoisovaleryl bromide | Activated intermediate for the condensation reaction with urea. google.com |
| α-Bromoisovaleryl chloride | An alternative activated intermediate, though it may introduce impurities. google.com |
Optimization of Synthetic Conditions and Yields
Optimization of the synthesis of 2-bromoisovalerylurea focuses on improving yield and purity while minimizing costs and waste. A patent discloses a method aimed at achieving high product yield and purity with fewer impurities and easier production control. google.com This is accomplished by directly using the product from the first step (α-bromoisovaleric acid synthesis) in the second step (acyl bromide formation) without separation. google.compatsnap.com The hydrogen bromide gas generated during the process can be absorbed in water to produce hydrobromic acid, which can be utilized elsewhere, thus reducing waste. google.com
In the condensation step, maintaining the reaction temperature between 60-72 °C for a specific duration (e.g., 3.5 hours) is crucial for the completion of the reaction. google.com The collection of the α-bromoisovaleryl bromide fraction at a specific temperature and pressure range (85-95 °C / 20-30 mmHg) ensures the purity of this key intermediate. google.com
Enantioselective Synthesis and Chiral Resolution of 2-Bromoisovalerylurea Enantiomers
Due to the presence of a chiral center, 2-bromoisovalerylurea exists as a pair of enantiomers, (R)- and (S)-2-bromoisovalerylurea. While often administered as a racemate, the separation and study of individual enantiomers are important for understanding their distinct pharmacological properties.
Methodologies for Chiral Separation of (R)- and (S)-2-Bromoisovalerylurea
The primary method for separating the enantiomers of 2-bromoisovalerylurea is through chiral high-performance liquid chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Several types of chiral columns have been successfully employed for this purpose. The Chiralcel OJ and OD columns, which are cellulose-based CSPs, have been used with a mobile phase of hexane (B92381) and 2-propanol. researchgate.net Another effective CSP is a vancomycin-bonded phase. researchgate.net Additionally, a Shodex ORpak CDBS-453 column has demonstrated excellent resolution between the (+)- and (-)-enantiomers. oup.com The choice of mobile phase is also critical, with mixtures of acetonitrile (B52724) and water being commonly used. oup.com Detection of the separated enantiomers is typically achieved using UV absorbance at a specific wavelength, such as 210 nm or 224 nm. researchgate.netoup.com
| Chiral Separation Method | Chiral Stationary Phase | Mobile Phase | Detection |
| High-Performance Liquid Chromatography (HPLC) | Chiralcel OJ or OD | Hexane-2-propanol researchgate.net | UV at 210 nm researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Vancomycin-bonded phase | Not specified researchgate.net | Not specified researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Shodex ORpak CDBS-453 | Acetonitrile/water mixture oup.com | UV at 224 nm oup.com |
Challenges in Obtaining Optically Pure Stereoisomers
The separation and preparation of optically pure stereoisomers of 2-bromoisovalerylurea, specifically the (R) and (S) enantiomers, present significant challenges. The primary difficulty lies in the resolution of the racemic mixture, which is the common form in which the compound is synthesized. oup.comebi.ac.uk Traditional chemical synthesis routes, such as the bromination of isovaleric acid followed by reaction with urea, typically result in a racemic mixture containing equal amounts of the (R) and (S) enantiomers. ebi.ac.ukwikipedia.org
Achieving high enantiomeric excess, a measure of the purity of a single enantiomer, is often complicated. masterorganicchemistry.com Standard purification techniques are generally ineffective for separating enantiomers due to their identical physical properties in a non-chiral environment. Therefore, specialized methods are required.
High-performance liquid chromatography (HPLC) using a chiral stationary phase has been demonstrated as a viable method for the analytical separation of 2-bromoisovalerylurea enantiomers. oup.comshodexhplc.comcapes.gov.br However, scaling up chiral HPLC for preparative purposes to obtain significant quantities of a single enantiomer can be economically unfeasible due to the high cost of chiral columns and solvents. researchgate.net Furthermore, the development of such methods can be hampered by poor resolution between the enantiomers. oup.com
Another challenge is the potential for racemization, where one enantiomer converts into the other, which can diminish the optical purity of the sample. This can be influenced by factors such as solvent, pH, and temperature during synthesis, purification, or storage. While the stability of 2-bromoisovalerylurea enantiomers under various conditions is not extensively detailed in the provided search results, the general principles of stereochemistry suggest that conditions promoting enolate formation could potentially lead to racemization at the chiral center.
The inherent difficulty in separating enantiomers often leads to the use of the compound as a racemic mixture in many applications. oup.comebi.ac.uk This underscores the need for efficient and scalable stereoselective synthesis methods to directly produce the desired enantiomer, thereby circumventing the challenges associated with chiral resolution.
Strategies for Stereoselective Synthesis of Related Bromoacylurea Compounds
While specific methods for the direct stereoselective synthesis of (R)-2-bromoisovalerylurea are not extensively detailed in the provided results, general strategies for achieving stereochemical control in the synthesis of related bromoacyl compounds can be inferred. These strategies are crucial for producing enantiomerically pure or enriched products. ethz.ch
One common approach is asymmetric synthesis , which involves the use of chiral auxiliaries, chiral catalysts, or chiral reagents to introduce a new stereocenter with a preferred configuration. ethz.ch For instance, in the synthesis of related compounds, stereoselective halogenation reactions have been employed to control the stereochemistry at the carbon bearing the bromine atom. nih.gov This can be achieved through substrate control, where the existing stereochemistry of the molecule dictates the direction of the incoming reagent, or through reagent control, where a chiral reagent delivers the halogen from a specific face of the molecule. nih.gov
Another powerful technique is enzymatic resolution . This method utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net For example, hydrolases or lipases could potentially be used for the kinetic resolution of a racemic ester precursor to 2-bromoisovalerylurea. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net
The chiral pool approach is another strategy where a readily available, enantiomerically pure starting material, such as an amino acid or a sugar, is used. ethz.ch For example, a chiral amino acid with a similar carbon skeleton could potentially be converted into this compound through a series of stereospecific reactions.
Furthermore, methods for the stereoselective synthesis of α-bromoacrylates, which are structurally related to the core of 2-bromoisovalerylurea, have been developed. organic-chemistry.org These methods, such as the Horner-Wadsworth-Emmons reaction with a chiral phosphonate (B1237965) reagent, can provide high stereoselectivity. organic-chemistry.org While not directly applicable to the saturated system of 2-bromoisovalerylurea, these strategies highlight the types of synthetic methodologies that could be adapted for the stereoselective synthesis of bromoacylureas.
The development of stereoselective routes is often complex and requires careful optimization of reaction conditions to achieve high enantiomeric purity. organic-chemistry.org The choice of strategy depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the economic feasibility of the process. researchgate.net
Data Tables
Table 1: HPLC Methods for Chiral Separation of 2-Bromoisovalerylurea Enantiomers
| Column | Mobile Phase | Detector | Reference |
| ORpak CDBS-453 | Not specified | UV, ORD | shodexhplc.com |
| Chiralcel OJ or OD | Hexane-2-propanol | Not specified | capes.gov.br |
| Chirobiotic V | Acetonitrile/water | UV (224 nm) | oup.com |
| Shodex ORpak CDBS-453 | Acetonitrile/water | UV (224 nm) | oup.com |
Biochemical Transformations and Metabolic Fates of R 2 Bromoisovalerylurea
Glutathione (B108866) Conjugation as a Primary Metabolic Pathway
Glutathione conjugation represents a major route for the metabolism of 2-bromoisovalerylurea. nih.gov This phase II metabolic reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atom of the drug, leading to the displacement of the bromide ion. wikipedia.org The resulting glutathione conjugates are then subject to further metabolism and elimination from the body.
When racemic 2-bromoisovalerylurea is administered, it leads to the formation of two diastereomeric glutathione conjugates. nih.govportlandpress.com This is because the drug itself is a chiral molecule, and its conjugation with the chiral glutathione molecule results in products that are diastereomers. These diastereomers can be separated and quantified, allowing for the study of the stereoselectivity of the metabolic process. nih.gov In rats, these diastereomeric glutathione conjugates are found in bile, while the corresponding mercapturates (further metabolites) are excreted in the urine. nih.govportlandpress.com Studies have shown that after intravenous administration of the racemic compound, a significant portion of the dose is recovered in the urine as mercapturates. nih.gov
The conjugation of 2-bromoisovalerylurea with glutathione is a highly stereoselective process. In humans, in vivo studies have demonstrated a pronounced preference for the conjugation of the (R)-enantiomer. chdr.nlebi.ac.uk This is evidenced by the significantly higher plasma clearance of (R)-2-bromoisovalerylurea compared to its (S)-counterpart. chdr.nlebi.ac.uk For instance, the plasma clearance of the (R)-enantiomer has been reported to be approximately 12 times higher than that of the (S)-enantiomer. chdr.nlebi.ac.uk This corresponds with a greater urinary excretion of the mercapturate derived from the (R)-enantiomer. chdr.nlebi.ac.uk
The stereoselectivity of glutathione conjugation is governed by the specific glutathione S-transferase (GST) isoenzymes involved in the reaction. nih.govnih.gov GSTs are a superfamily of enzymes with various classes, including Alpha, Mu, and Pi, each exhibiting different substrate specificities and stereoselectivities. nih.govnih.gov
Studies with purified human GST isoenzymes have revealed distinct preferences for the enantiomers of 2-bromoisovalerylurea. Human GSTA2-2 and GSTM1a-1a show a stereoselective preference for conjugating the (S)-enantiomer. nih.govwikigenes.org In contrast, GSTA1-1 does not exhibit selectivity for either enantiomer, and GSTP1-1 does not catalyze the conjugation of either the (R)- or (S)-form. nih.gov
In rats, the situation is different. Rat liver GST isoenzymes from the Alpha class (1-1 and 2-2) preferentially catalyze the conjugation of the (S)-enantiomer, whereas isoenzymes from the Mu class (3-3 and 4-4) prefer the (R)-enantiomer. nih.govportlandpress.com This highlights species-specific differences in GST isoenzyme activity and stereoselectivity. nih.gov
Below is a table summarizing the stereoselective preference of various human and rat GST isoenzymes for 2-bromoisovalerylurea enantiomers.
| Enzyme | Species | Preferred Enantiomer |
| GSTA1-1 | Human | None |
| GSTA2-2 | Human | (S) |
| GSTM1a-1a | Human | (S) |
| GSTP1-1 | Human | None (no activity) |
| GST 1-1 (Alpha class) | Rat | (S) |
| GST 2-2 (Alpha class) | Rat | (S) |
| GST 3-3 (Mu class) | Rat | (R) |
| GST 4-4 (Mu class) | Rat | (R) |
Data sourced from multiple studies. nih.govnih.govwikigenes.orgportlandpress.com
Role of Specific Glutathione S-Transferase Isoenzymes (GSTs) in Conjugation Stereoselectivity
Characterization of Isoenzyme Activity and Substrate Preference
Alternative Metabolic Pathways
In addition to mercapturate formation, this compound is subject to other significant metabolic transformations, including hydrolysis and debromination.
Amidase-Catalyzed Hydrolysis and Formation of Bromoisovaleric Acid
An alternative metabolic route for α-bromoisovalerylurea is hydrolysis catalyzed by amidase enzymes. nih.govnih.gov This reaction cleaves the urea (B33335) moiety, resulting in the formation of two products: α-bromoisovaleric acid (BI) and urea. nih.gov
This hydrolytic pathway exhibits stereoselectivity. Studies using isolated rat hepatocytes demonstrated that while the (R)-BIU enantiomer is rapidly conjugated with glutathione, the (S)-BIU enantiomer undergoes more substantial hydrolysis. nih.gov The product of this hydrolysis, α-bromoisovaleric acid, can itself be a substrate for glutathione conjugation. nih.gov Amidase activity responsible for this transformation has been located in the microsomal fraction of the rat liver. nih.gov
Debromination Processes (e.g., 3-methylbutyrylurea formation)
Debromination represents another metabolic fate for α-bromoisovalerylurea, leading to the formation of 3-methylbutyrylurea. oup.comdntb.gov.uaoup.com This process occurs through at least two distinct mechanisms:
Reductive Debromination by Intestinal Bacteria: Anaerobic bacteria in the gastrointestinal tract can reductively debrominate the parent compound. oup.comdntb.gov.ua Studies on the cecal contents of various animals, including rats, showed significant debrominating activity. oup.comdntb.gov.ua The process requires flavins (like FMN) and NADH or NADPH as electron donors and is inhibited by oxygen. oup.comdntb.gov.ua
Debromination in Blood: A separate debromination process has been observed in rat blood. oup.com This activity is attributed to a non-enzymatic reaction catalyzed by the heme group of hemoglobin in erythrocytes. oup.com Similar to the bacterial process, it is anaerobic and requires a reduced pyridine (B92270) nucleotide (NADH or NADPH) and a flavin. oup.com
Investigating Unclarified Metabolic Pathways
While the major metabolic pathways of α-bromoisovalerylurea have been identified, some aspects remain incompletely understood. Forensic analysis has noted that the full metabolic pathways have not been completely clarified. oup.com In studies using rats with ligated kidneys, two unidentified metabolites were found in the bile after administration of the glutathione conjugates of BIU, suggesting additional, uncharacterized biotransformations or transport processes. researchgate.net The existence of these metabolites indicates that our understanding of the complete metabolic fate of this compound may still be incomplete.
In Vitro Models for Metabolic Studies of this compound
The elucidation of the metabolic pathways of this compound has been heavily reliant on various in vitro models. These systems allow for the study of specific metabolic reactions and enzymatic processes in a controlled environment.
| In Vitro Model | Key Research Findings | References |
| Isolated Rat Hepatocytes | Demonstrated parallel pathways of glutathione conjugation and amidase-catalyzed hydrolysis. Showed stereoselectivity, with (R)-BIU favoring conjugation and (S)-BIU favoring hydrolysis. | nih.gov |
| Single-Pass Perfused Rat Liver | Confirmed the occurrence of both stereoselective glutathione conjugation and amidase-catalyzed hydrolysis, yielding bromoisovaleric acid and urea. | nih.govresearchgate.net |
| Isolated Rat Kidney Proximal Tubular Cells | Showed stereospecific conjugation of only the (R)-BIU enantiomer and the rapid subsequent metabolism of the GSH conjugate to its cysteine conjugate and mercapturate. | nih.gov |
| Human Liver and Intestinal Cytosolic Fractions | Used to study the activity of specific glutathione S-transferase (GST) isoenzymes. Revealed a discrepancy between in vitro and in vivo stereoselectivity, as these fractions preferentially conjugated S-BIU. | nih.gov |
| Rat Liver Cytosol | Confirmed the enzymatic formation of diastereomeric glutathione conjugates when incubated with BIU and glutathione. | nih.gov |
These models have been instrumental in dissecting the complex and often competing metabolic pathways of this compound, revealing details about stereoselectivity and the specific enzymes involved. nih.govnih.govnih.govnih.gov
Data Tables
Table 1: Identified Metabolites of α-Bromoisovalerylurea (BIU)
| Metabolite | Formation Pathway | Key Findings | References |
|---|---|---|---|
| Diastereomeric Glutathione Conjugates | Glutathione Conjugation | Initial products of the mercapturic acid pathway; formed stereoselectively. | nih.gov |
| α-(cystein-S-yl)isovalerylurea | Mercapturic Acid Pathway | Intermediate formed after cleavage of glutamate (B1630785) and glycine (B1666218) from the GSH conjugate. Precursor to mercapturate. | nih.govdrughunter.com |
| Diastereomeric Mercapturates | Mercapturic Acid Pathway | Final excretory products of the conjugation pathway. Excretion is stereoselective. | nih.govcapes.gov.brnih.gov |
| α-Bromoisovaleric Acid | Amidase-Catalyzed Hydrolysis | Formed along with urea. More substantial formation from the (S)-BIU enantiomer. | nih.govnih.gov |
| Urea | Amidase-Catalyzed Hydrolysis | Co-product of the hydrolysis reaction. | nih.gov |
| 3-Methylbutyrylurea | Debromination | Formed via reductive debromination by intestinal flora and non-enzymatic debromination in blood. | oup.comdntb.gov.uaoup.com |
Pharmacological Mechanism Investigations of 2 Bromoisovalerylurea Non Clinical Focus
Modulation of Neurotransmission Systems in Animal Models and In Vitro Studies
The primary sedative and hypnotic properties of bromovalerylurea are attributed to its effects on neurotransmission within the central nervous system. patsnap.com Research has specifically highlighted its role in potentiating inhibitory signaling pathways, which helps to reduce neuronal excitability. patsnap.com
Bromovalerylurea (BU) significantly enhances the activity of γ-aminobutyric acid type A (GABA-A) receptors, which are the principal inhibitory neurotransmitter receptors in the brain. researchgate.netnih.gov This enhancement of GABAergic neurotransmission is a key mechanism behind its sedative effects. researchgate.net
In vitro studies using whole-cell patch-clamp recordings on pyramidal neurons from rat cortical slices have provided direct evidence for this action. researchgate.netnih.gov These experiments demonstrated that BU dose-dependently prolongs the decay time of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). researchgate.netnih.gov This prolongation suggests that BU increases the duration of the Cl⁻ channel opening, thereby enhancing the inhibitory signal mediated by GABA. researchgate.net The abrupt cessation of bromovalerylurea can lead to a disruption of this GABAergic modulation, resulting in a hyperexcitable state of the central nervous system. researchgate.net
| Experimental Model | Key Finding | Implication |
| Whole-cell patch-clamp recording (Rat cortical slices) | Dose-dependent prolongation of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). researchgate.netnih.gov | Enhancement of GABA-A receptor-mediated inhibitory neurotransmission. researchgate.net |
| Electroencephalogram (EEG) (Wistar rats) | Increased non-rapid eye movement (NREM) sleep duration. nih.gov | The hypnotic effect is similar to other compounds acting on GABA-A receptors. nih.gov |
The molecular interaction between bromovalerylurea and the GABA-A receptor complex is distinct from that of other modulators like benzodiazepines. researchgate.netnih.gov Studies have shown that the BU-induced prolongation of IPSCs is not blocked by flumazenil, a classic benzodiazepine (B76468) receptor antagonist. researchgate.netnih.gov This indicates that bromovalerylurea binds to a different site or interacts with the receptor through a different allosteric mechanism. nih.gov
Furthermore, the metabolism and elimination of bromovalerylurea exhibit stereoselectivity. In humans, the plasma clearance of the (R)-enantiomer is significantly higher than that of the (S)-enantiomer. researchgate.net This is attributed to a stereospecific conjugation with glutathione (B108866), where the reaction shows a preference for (R)-2-bromoisovalerylurea. ethernet.edu.etdrughunter.comresearchgate.net
Enhancement of GABAergic Neurotransmission: Mechanistic Insights
Anti-inflammatory Actions and Cellular Responses
Beyond its effects on neurotransmission, bromovalerylurea exhibits significant anti-inflammatory properties, primarily through its action on microglial cells, the resident immune cells of the central nervous system. researchgate.netnih.gov
In vitro studies have demonstrated that bromovalerylurea effectively suppresses inflammatory responses in microglia. researchgate.net When murine microglial BV2 cells or primary rat microglial cultures are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, BU treatment significantly reduces the production and release of key pro-inflammatory mediators. researchgate.netnih.govsmolecule.com These suppressed factors include nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govnih.gov
The anti-inflammatory potency of bromovalerylurea has been shown to be comparable to that of dexamethasone, a synthetic glucocorticoid. researchgate.netsmolecule.com By curbing the release of these inflammatory molecules, BU can protect neurons from damage, as demonstrated in LPS-treated neuron-microglia co-cultures where it prevented neuronal degeneration. researchgate.netsmolecule.com
| Cell Model | Stimulus | Effect of Bromovalerylurea |
| Murine Microglial BV2 Cells | Lipopolysaccharide (LPS) | Suppression of Nitric Oxide (NO) release. nih.gov |
| Murine Microglial BV2 Cells | Lipopolysaccharide (LPS) | Suppression of pro-inflammatory cytokine expression. nih.gov |
| Rat Primary Microglial Cultures | Lipopolysaccharide (LPS) | Suppression of mRNA expression of pro-inflammatory factors. researchgate.net |
| Neuron-Microglia Co-cultures | Lipopolysaccharide (LPS) | Prevention of neuronal degeneration. researchgate.net |
The immunomodulatory effects of bromovalerylurea are mediated through multiple molecular pathways. nih.govnih.gov One key mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov Specifically, BU suppresses the LPS-induced phosphorylation of STAT1 and the subsequent expression of interferon regulatory factor 1 (IRF1). researchgate.netnih.gov Interestingly, this occurs without inhibiting the nuclear translocation of nuclear factor-κB (NF-κB), another critical pro-inflammatory transcription factor. nih.govsmolecule.com Research suggests the anti-inflammatory action may arise from a synergistic effect between the inhibition of the JAK1/STAT1 pathway and a reduction in intracellular ATP levels. nih.gov
More recent findings have identified bromovalerylurea as a novel activator of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov BU promotes the accumulation of NRF2 by targeting its inhibitor, KEAP1. nih.gov NRF2 is a master regulator of antioxidant and cytoprotective genes. nih.gov In microglial cells, the activation of the NRF2 pathway by BU was shown to be crucial for its anti-inflammatory effects, as knocking down the NRF2 gene diminished the suppressive effect of BU on the production of pro-inflammatory mediators like NO. nih.gov This suggests that BU's ability to control inflammation and oxidative stress is significantly linked to its function as an NRF2 activator. nih.gov
Advanced Analytical Methodologies for R 2 Bromoisovalerylurea and Its Metabolites
Chiral Chromatographic Techniques for Enantiomeric Separation
The separation of the enantiomers of bromoisovalerylurea, (R)-(+)- and (S)-(-)-bromoisovalerylurea, is essential for understanding their distinct pharmacokinetic and pharmacodynamic profiles. Direct chiral high-performance liquid chromatography (HPLC) is the preferred method for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantiomeric resolution. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
The enantiomers of bromoisovalerylurea can be effectively separated using HPLC equipped with various types of chiral stationary phases (CSPs). Research has demonstrated successful separation on several CSPs, including:
Polysaccharide-based CSPs: Columns such as Chiralcel OJ and Chiralcel OD are widely used for the chiral separation of bromoisovalerylurea. researchgate.net These phases, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, provide the necessary stereospecific interactions for resolving the enantiomers.
Protein-based CSPs: Vancomycin-bonded phases have been shown to be effective in the enantioselective determination of bromoisovalerylurea. researchgate.netmdpi.com The complex structure of the antibiotic provides multiple chiral recognition sites.
Cyclodextrin-based CSPs: β-cyclodextrin derivative-bonded phases offer another avenue for the chiral separation of this compound. researchgate.netmdpi.com The toroidal structure of cyclodextrins allows for the formation of inclusion complexes with the enantiomers, leading to their separation based on differing stabilities.
Urea (B33335) derivative-bonded CSPs: This type of CSP has also been successfully employed for the enantiomeric separation of bromoisovalerylurea. researchgate.netmdpi.com
The principle of chiral separation on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different interaction energies of these complexes result in varying retention times, allowing for their separation.
Optimization of Mobile Phases and Column Chemistries
The optimization of the mobile phase composition and column parameters is critical for achieving adequate resolution and sensitivity in the chiral separation of (R)-2-bromoisovalerylurea.
For polysaccharide-based columns like Chiralcel OJ or OD, a common mobile phase consists of a mixture of n-hexane and 2-propanol. researchgate.net The ratio of these solvents is a key parameter to adjust for optimizing the separation. The non-polar n-hexane and the polar 2-propanol modulate the retention and enantioselectivity of the separation.
In reversed-phase mode, which can be used with certain CSPs like vancomycin-bonded and β-cyclodextrin derivative-bonded phases, aqueous buffers and organic modifiers such as acetonitrile (B52724) or methanol (B129727) are employed. mdpi.com The pH of the aqueous component and the nature and concentration of the organic modifier can significantly influence the retention and resolution of the enantiomers.
Key parameters for optimization include:
Solvent Ratio: Adjusting the ratio of the non-polar and polar components of the mobile phase is crucial for controlling retention times and improving resolution.
Flow Rate: Lower flow rates can sometimes enhance chiral separations by allowing more time for the enantiomers to interact with the CSP.
Temperature: Temperature can affect the thermodynamics of the chiral recognition process and can be optimized to improve selectivity.
Due to the poor UV detection properties of bromoisovalerylurea, an effective sample pretreatment procedure is often necessary to remove interfering components from biological matrices, enabling detection at low wavelengths such as 210 nm. researchgate.net Solid-phase extraction (SPE) using hydrophobic resins like Amberlite XAD-2 has been successfully used for this purpose. researchgate.net
| Parameter | Condition | Reference |
| Column | Chiralcel OJ or OD | researchgate.net |
| Mobile Phase | n-hexane/2-propanol | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
| Sample Preparation | Solid-Phase Extraction (Amberlite XAD-2) | researchgate.net |
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic techniques, provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)
LC-MS and LC-MS/MS are powerful tools for the analysis of bromovalerylurea and its metabolites, especially for polar and thermally labile compounds that are not easily amenable to gas chromatography. tandfonline.comcdnsciencepub.com
One developed method utilizes frit-fast atom bombardment (frit-FAB) LC-MS for the simultaneous determination of bromovalerylurea (BVU) and its metabolites: 3-methylbutyrylurea (MVU), α-(cystein-S-yl)isovalerylurea (CVU), and α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU). tandfonline.comcdnsciencepub.comresearchgate.net This method involves solid-phase extraction of the analytes from tissue homogenates or urine, followed by LC separation on a semimicro ODS column with a gradient elution. tandfonline.comcdnsciencepub.comresearchgate.net The detection limits for this method were reported to be in the range of 10 to 25 ng/g in selected ion monitoring (SIM) mode. tandfonline.comresearchgate.net
The use of tandem mass spectrometry (MS/MS) enhances selectivity and is particularly beneficial for complex biological matrices. Chiral LC-MS/MS methods can be developed for the enantioselective quantification of (R)- and (S)-bromoisovalerylurea.
| Parameter | Condition/Value | Reference |
| Technique | Frit-Fast Atom Bombardment LC-MS | tandfonline.comcdnsciencepub.comresearchgate.net |
| Analytes | Bromvalerylurea (BVU), MVU, CVU, AcCVU | tandfonline.comcdnsciencepub.comresearchgate.net |
| Column | Semimicro L-column ODS | tandfonline.comresearchgate.net |
| Mobile Phase | Gradient of acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) with 0.4% glycerol | tandfonline.comresearchgate.net |
| Detection Limit | 10-25 ng/g (SIM mode) | tandfonline.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds like some of the bromovalerylurea metabolites, derivatization is often required to increase their volatility and thermal stability. tandfonline.com
GC-MS has been used for the identification of bromoisoval metabolites in human urine, such as α-(cystein-S-yl)isovalerylurea (CVU) and α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU), after trimethylsilylation (TMS) derivatization. Another GC-MS method for the simultaneous determination of bromvalerylurea and allylisopropylacetylurea in blood and urine involves derivatization with heptafluorobutyric anhydride. research-solution.com This method, using selected ion monitoring (SIM), achieved a lower limit of detection of 0.005 µg/ml for bromvalerylurea. research-solution.com A gas chromatography-selected ion monitoring procedure with chemical ionization has also been described for the determination of bromovalerylurea in human plasma, with a lower limit of quantification of 2 ng/0.1 ml of plasma. jst.go.jp
Metabolite profiling using GC-MS can provide valuable information on the metabolic pathways of bromovalerylurea. Known metabolites include bromoisovaleric acid (a hydrolysis product), 3-methylbutyrylurea (a debrominated compound), and the aforementioned cysteine and mercapturate conjugates. tandfonline.com
Electrochemical Detection Methods
Electrochemical detection methods offer a sensitive, rapid, and cost-effective alternative to traditional analytical techniques. While there is a lack of specific published research on the direct electrochemical detection of this compound, the principles of electrochemical analysis of related brominated organic compounds suggest potential applicability.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly used for the analysis of electroactive compounds. abechem.com The electrochemical behavior of a molecule is dependent on the presence of oxidizable or reducible functional groups. In the case of this compound, the bromo group could potentially be electrochemically reduced.
Research on the electrochemical detection of other brominated organic compounds, such as bromophenols and brominated flame retardants, has shown that these compounds can be determined using modified electrodes. researchgate.nettandfonline.com For instance, glassy carbon electrodes (GCE) modified with various nanomaterials have been used to enhance the sensitivity and selectivity of the detection. mdpi.com The modification of electrode surfaces can lower the overpotential for the electrochemical reaction and increase the signal-to-noise ratio.
Given the structural components of this compound, it is plausible that electrochemical methods could be developed for its detection. This would likely involve:
Working Electrode Selection: Carbon-based electrodes such as glassy carbon or screen-printed electrodes would be suitable starting points.
Electrode Modification: The use of nanomaterials or specific polymers to modify the electrode surface could enhance the electrochemical response.
Optimization of Experimental Conditions: Parameters such as pH of the supporting electrolyte, scan rate, and pulse parameters in voltammetric techniques would need to be optimized.
The development of such a method would provide a valuable tool for the rapid screening and quantification of this compound in various samples. However, further research is required to establish the specific electrochemical behavior of this compound and to develop a validated analytical method.
Sample Preparation Strategies for Complex Biological Matrices
The accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, serum, urine, and tissue is a critical prerequisite for stereoselective pharmacokinetic and toxicological studies. The primary challenge lies in efficiently isolating the target analytes from endogenous interfering substances like proteins, salts, and phospholipids, which can suppress ionization in mass spectrometry and co-elute with analytes in chromatography. nih.govresearchgate.net The principal sample preparation techniques employed for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netamazonaws.com
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. amazonaws.com For the analysis of bromoisovalerylurea enantiomers in serum and saliva, LLE has been effectively utilized. researchgate.netresearchgate.net A common procedure involves a single-step extraction following protein precipitation. For instance, plasma samples can be deproteinized using 1 M hydrochloric acid before extraction. researchgate.net In some methods, biological fluids are extracted directly with an organic solvent. oup.com The choice of solvent is critical and depends on the polarity of the target analytes.
| LLE Procedure for Bromisovalerylurea (BVU) in Plasma | |
| Matrix | Plasma (100 µL) |
| Pre-treatment | Deproteination with 1 M hydrochloric acid |
| Internal Standard | Ethenzamide |
| Extraction System | Single-step liquid-liquid extraction |
| Reference | researchgate.net |
Solid-Phase Extraction (SPE)
SPE has become an increasingly popular alternative to LLE due to its efficiency, potential for automation, and reduced solvent consumption. nih.gov This technique separates analytes from a liquid sample by passing it through a solid sorbent material packed in a cartridge, which retains the analytes. amazonaws.com Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.
For the simultaneous determination of bromvalerylurea (BVU) and its metabolites, including 3-methylbutyrylurea (MVU), α-(cystein-S-yl)isovalerylurea (CVU), and α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU), SPE with a C18 cartridge is a proven, robust method. nih.govoup.com The C18 sorbent is a hydrophobic, silica-based material that effectively retains the moderately polar BVU and its more polar metabolites from aqueous matrices like urine and tissue homogenates. nih.govnih.govoup.com Another effective SPE sorbent used for plasma and saliva samples is the hydrophobic Amberlite XAD-2 resin, which can completely remove interfering components from the biological matrix, a crucial step for achieving low detection limits with UV detection. researchgate.net
The following table outlines a typical SPE procedure for extracting BVU and its metabolites from urine and tissue homogenates. nih.govoup.com
| Parameter | Procedure Detail |
| SPE Cartridge | Sep-Pak C18 |
| Sample | Urine (5 mL) or Tissue Homogenate (3 mL supernatant) |
| pH Adjustment | Adjusted to pH 4.0 with acetic acid or aqueous ammonia |
| Cartridge Wash Steps | 1. Distilled water (5 mL)2. 20% methanol (5 mL)3. Distilled water (2 mL) |
| Elution Solvent | Acetonitrile / 10 mM ammonium acetate buffer (pH 3.5) (50:50, v/v) (2 mL) |
| Post-Elution | Eluate evaporated to dryness under nitrogen stream and reconstituted |
| Reference | nih.govoup.com |
This SPE method demonstrates high extraction efficiencies, with recoveries ranging from 91.90% to 97.79% from spiked liver homogenate and 89.68% to 96.13% from spiked urine, confirming its suitability for quantitative bioanalysis. nih.govoup.com
Validation of Analytical Methods for Stereoselective Analysis
Validation is the process of confirming that an analytical procedure is suitable for its intended purpose. ethernet.edu.et For stereoselective analysis, where the goal is to accurately quantify individual enantiomers like (R)- and (S)-2-bromoisovalerylurea, method validation is particularly stringent. It must demonstrate the method's ability to be selective, accurate, and precise for each enantiomer in the presence of the other and the complex biological matrix. researchgate.netethernet.edu.et Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). amazonaws.com
A stereoselective method for determining the R- and S-enantiomers of bromoisovalerylurea in plasma has been developed and validated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. researchgate.net The validation results confirm the method's reliability for bioanalytical applications.
Selectivity: The method must be able to differentiate and quantify the (R)- and (S)-enantiomers without interference from endogenous components in the matrix. This is typically confirmed by analyzing at least six different blank matrix sources. amazonaws.comresearchgate.net
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The method for bromoisovalerylurea enantiomers was found to be linear over the concentration range of 50 to 2000 ng/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. amazonaws.com Both are typically assessed at multiple concentration levels (low, medium, and high). The within-day and between-day repeatability are evaluated to determine intra- and inter-assay precision. researchgate.net
Recovery: The extraction recovery of an analyte should be consistent and reproducible. The recovery for the stereoselective method was determined at three different concentrations. researchgate.net
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. chemistry-chemists.com For the stereoselective analysis of bromoisovalerylurea enantiomers, the LLOQ was established at 10 ng/mL. researchgate.net Other methods have reported quantitation limits of 0.1 µg/mL for the parent drug in plasma. researchgate.net For metabolites, detection limits using LC-MS in selected ion monitoring (SIM) mode can be as low as 10 to 25 ng/g. nih.govoup.com
The table below summarizes the validation data for a stereoselective HPLC method for (R)- and (S)-2-bromoisovalerylurea in plasma. researchgate.net
| Validation Parameter | Concentration (ng/mL) | (R)-enantiomer | (S)-enantiomer |
| Within-day Repeatability (RSD %) | 50 | 7.9 | 8.2 |
| 200 | 4.1 | 4.3 | |
| 2000 | 1.8 | 1.8 | |
| Between-day Repeatability (RSD %) | 50 | 9.4 | 9.7 |
| 200 | 5.3 | 5.5 | |
| 2000 | 2.5 | 2.5 | |
| Accuracy (%) | 50 | 104.2 | 104.8 |
| 200 | 102.1 | 102.3 | |
| 2000 | 101.3 | 101.3 | |
| Recovery (%) | 50 | 85.1 | 85.3 |
| 200 | 85.6 | 85.9 | |
| 2000 | 86.1 | 86.0 | |
| Reference | researchgate.net | researchgate.net |
Structure Activity Relationships and Chemical Modifications of 2 Bromoisovalerylurea Derivatives
Exploration of Structural Determinants for Metabolic Stereoselectivity
The metabolism of chiral drugs can be highly stereoselective, meaning that one enantiomer is processed differently from the other. nih.gov This is particularly evident in the case of 2-bromoisovalerylurea, where the metabolic pathways, especially glutathione (B108866) (GSH) conjugation, show a clear preference for one enantiomer over the other. researchgate.net This process is primarily catalyzed by glutathione S-transferase (GST) enzymes. drughunter.com
Research in rats has shown a pronounced stereoselectivity in the metabolism of BIU enantiomers. researchgate.net The (R)-enantiomer of BIU demonstrates a higher hepatic extraction ratio compared to the (S)-enantiomer. researchgate.net In the single-pass perfused rat liver, (R)-BIU is metabolized through two main pathways: amidase-catalyzed hydrolysis to form urea (B33335) and conjugation with glutathione to create an (S)-glutathionyl conjugate. researchgate.net Conversely, the (S)-enantiomer of BIU undergoes significantly less hydrolysis and forms an (R)-glutathionyl conjugate at a lower rate. researchgate.net This stereoselectivity is a major factor determining the pharmacokinetic properties of the enantiomers. researchgate.net
The structural determinants for this stereoselectivity lie within the active sites of the specific GST isoenzymes involved. nih.gov Studies using purified rat liver GSTs have identified that different isoenzyme families have opposite preferences for the BIU enantiomers. Isoenzymes from the Alpha multigene family (e.g., GST 1-1 and 2-2) preferentially catalyze the conjugation of the (S)-enantiomer of BIU. nih.gov In contrast, isoenzymes from the Mu multigene family (e.g., GST 3-3 and 4-4) show a preference for the (R)-enantiomer. nih.gov This differential recognition by various GSTs underscores how the specific three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers dictates their metabolic processing.
| GST Isoenzyme Family | GST Isoenzyme | Preferred Enantiomer |
|---|---|---|
| Alpha | 1-1 | (S)-BIU |
| 2-2 | (S)-BIU | |
| Mu | 3-3 | (R)-BIU |
| 4-4 | (R)-BIU | |
| Pi | 7-7 | No Catalytic Activity Observed |
Data sourced from Biochemical Journal. nih.gov
Rational Design and Synthesis of Novel Bromoacylurea Analogues
The principles of rational drug design and structure-activity relationships (SAR) are used to create new molecules with modified biological effects by altering their chemical structure. wikipedia.orgnih.gov For bromoacylurea derivatives, this involves the targeted synthesis of analogues to probe and modulate their biological activity. wikipedia.org
The synthesis of the parent compound, 2-bromoisovalerylurea, typically involves the bromination of isovaleric acid, followed by a reaction with urea. smolecule.com This synthetic route provides a template for creating a variety of analogues. Rational design strategies for novel bromoacylurea analogues could involve several approaches:
Modification of the Alkyl Chain: Altering the isovaleryl group (e.g., changing its size, branching, or introducing different functional groups) could influence how the molecule fits into the active site of metabolic enzymes like GSTs, potentially altering the rate and stereoselectivity of its metabolism.
Isosteric Replacements: Replacing atoms or groups with others that have similar physical or chemical properties (isosteres) can lead to analogues with refined activity. For example, replacing the urea group with a different heterocyclic system, such as a triazole, has been explored in the synthesis of other enzyme inhibitors. nih.gov
The goal of such rational design is to create analogues with specific properties, for instance, to enhance or reduce their metabolism by certain enzyme isoforms or to investigate their potential as inhibitors of specific enzymes. spu.edu.sy
Investigating the Influence of Chemical Modifications on Biochemical Interactions
Chemical modifications to the 2-bromoisovalerylurea structure have a profound impact on its biochemical interactions, particularly with the enzymes responsible for its metabolism. A key example is the comparison between α-bromoisovalerylurea (BIU) and its corresponding carboxylic acid, α-bromoisovaleric acid (BI). nih.gov
The presence of the urea group in BIU, as opposed to the carboxylic acid group in BI, dramatically alters its substrate specificity for different GST isoenzymes. nih.gov While multiple GST isoenzymes (1-1, 2-2, 3-3, and 4-4) can catalyze the conjugation of BIU, only GST 2-2 shows significant activity towards the acid derivative, BI. nih.gov Furthermore, the activity of GSTs towards urea derivatives is generally much higher than towards the corresponding carboxylic acids. researchgate.net This indicates that the urea moiety is a critical structural feature for recognition and catalysis by a broader range of GSTs.
Other chemical modifications can also influence biochemical interactions. For example, a tetrazole derivative of a related compound was found to inhibit the conjugation of 2-bromoisovalerylurea in both rat liver cytosol and hepatocytes, suggesting that strategically designed analogues can act as inhibitors of metabolic pathways. researchgate.net The introduction of different chemical groups can lead to changes in protein conformation and the reactivity of functional groups, which in turn alters biological activity. nih.gov These investigations highlight how even small changes to the chemical structure can significantly influence the molecule's interaction with enzymes, either as a substrate or as an inhibitor. bgc.ac.in
| GST Isoenzyme | Activity with BIU | Activity with BI |
|---|---|---|
| 1-1 | Active | Not Catalyzed |
| 2-2 | Active | Active (Selective for S-enantiomer) |
| 3-3 | Active | Not Catalyzed |
| 4-4 | Active | Not Catalyzed |
| 7-7 | No Catalytic Activity | Not Catalyzed |
Data sourced from Biochemical Journal. nih.gov
Future Directions in R 2 Bromoisovalerylurea Research
Elucidating Undiscovered Metabolic Pathways and Metabolites
While the metabolism of racemic bromisoval (B1667876) has been a subject of study, there remain opportunities to further elucidate the specific metabolic pathways of the (R)-enantiomer. The conjugation with glutathione (B108866) is a known pathway, and it appears to be selective for (R)-2-bromoisovalerylurea when administered as a racemic mixture. drughunter.com This process leads to the excretion of mercapturic acid conjugates in the urine. drughunter.com Specifically, metabolites such as α-(cystein-S-yl)isovalerylurea, α-(N-acetylcystein-S-yl)isovalerylurea, and α-(cysteamin-S-yl)isovaleric acid have been identified in human urine. drughunter.com
Future research could focus on identifying other minor or previously undiscovered metabolic pathways. It is known that xenobiotics can undergo a variety of Phase I and Phase II metabolic reactions, including hydroxylation, glucuronidation, sulfonation, methylation, and acetylation. drughunter.comwdh.ac.id Investigating whether this compound is a substrate for enzymes involved in these other pathways could provide a more complete picture of its biotransformation. For instance, the role of intestinal bacteria in the reductive debromination of bromisoval to (3-methylbutyryl)urea has been established, a process that is dependent on flavins and inhibited by oxygen. dntb.gov.uaoup.com Further exploration of the specific enzymes and conditions governing this and other potential metabolic routes is warranted.
The potential for the formation of reactive intermediates during metabolism is another area ripe for investigation. Understanding the complete metabolic profile is crucial for a comprehensive assessment of the compound's biological activity.
Advanced Computational Studies on Stereoselective Interactions
Computational modeling offers a powerful tool to investigate the stereoselective interactions of this compound with its biological targets at a molecular level. dss.go.th Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding affinities and conformations of the (R)- and (S)-enantiomers within the active sites of enzymes and receptors. researchgate.net
These studies can help to explain the observed stereoselectivity in pharmacological activity and metabolism. For example, computational analysis could be used to model the interaction of the enantiomers with glutathione S-transferases (GSTs) to understand the structural basis for the preferential conjugation of the (R)-enantiomer. drughunter.comscribd.com In vitro studies have shown that different GST isoenzymes exhibit varying preferences; for instance, mu-family isoenzymes prefer the (R)-enantiomer, while alpha-family isoenzymes show a preference for the (S)-enantiomer. scribd.com Advanced computational methods could model these interactions, potentially identifying key amino acid residues responsible for the selective binding and catalytic activity. dss.go.th
Such computational approaches can guide the design of future experiments and the development of new molecules with improved selectivity and efficacy.
Development of Novel Stereoselective Synthetic Strategies
The development of efficient and highly stereoselective synthetic methods for producing enantiomerically pure this compound is a key area for future research. While classical methods like fractional crystallization of the precursor, 2-bromo-3-methylbutyric acid, have been used, newer, more advanced strategies are desirable. mdpi.comresearchgate.net
Future research could focus on asymmetric synthesis, employing chiral catalysts or auxiliaries to directly produce the (R)-enantiomer with high enantiomeric excess. thieme-connect.denih.govresearcher.life The development of such methods would not only be more efficient but also provide a more reliable source of the pure enantiomer for research and potential therapeutic applications. Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to breakthroughs in the stereoselective synthesis of this and related chiral compounds.
The table below summarizes some of the synthetic approaches that have been considered or could be explored for the preparation of this compound.
| Synthetic Strategy | Description | Potential Advantages |
| Resolution of Racemic Precursor | Separation of enantiomers of 2-bromo-3-methylbutyric acid via fractional crystallization followed by reaction with urea (B33335). mdpi.comresearchgate.net | Established method. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the bromination or a subsequent step. thieme-connect.de | Potentially high enantiomeric excess, more atom-economical. |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by removal of the auxiliary. | Well-established for many chiral syntheses, can provide high stereocontrol. |
| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer of a racemic mixture to achieve separation. | High selectivity, mild reaction conditions. |
Deeper Characterization of Enantiomer-Specific Molecular Mechanisms (In Vitro/In Vivo Animal Models)
A deeper understanding of the enantiomer-specific molecular mechanisms of this compound is crucial. This requires a combination of in vitro and in vivo studies using animal models. nih.gov Such studies can help to dissect the distinct pharmacological and toxicological profiles of the individual enantiomers.
In vitro studies could involve a broader screening of the enantiomers against a panel of receptors and enzymes to identify their specific molecular targets. nih.gov For example, investigating the effects of each enantiomer on different subtypes of GABA-A receptors could provide a more nuanced understanding of their sedative-hypnotic effects.
In vivo studies in animal models are essential to characterize the stereoselective pharmacokinetics and pharmacodynamics. nih.govportlandpress.com Studies have already indicated that the drug is eliminated stereoselectively from the blood. researchgate.net Further research could explore the tissue distribution and accumulation of each enantiomer and their metabolites. This would provide valuable information on their potential for organ-specific effects. Such detailed in vivo characterization is critical for a complete understanding of the compound's biological actions. nih.gov
Applications of Analytical Advancements in Fundamental Research
Advances in analytical chemistry are pivotal for driving fundamental research on this compound. The development and application of more sensitive and efficient methods for chiral separation and quantification are essential. nih.gov
High-performance liquid chromatography (HPLC) using chiral stationary phases has proven effective for separating the enantiomers of bromisoval in biological fluids. researchgate.netnih.gov Future advancements could include the development of new chiral stationary phases with improved resolution and the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times. nih.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The coupling of these separation techniques with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity for the quantification of the enantiomers and their metabolites in complex biological matrices. researchgate.net
These advanced analytical methods can be applied to:
Conduct more detailed pharmacokinetic studies in vivo.
Precisely quantify the stereoselective metabolism in vitro and in vivo. researchgate.netportlandpress.com
Investigate the binding of the enantiomers to their molecular targets.
The table below highlights some of the key analytical techniques and their applications in the research of this compound.
| Analytical Technique | Application | Reference |
| Chiral HPLC | Separation and quantification of enantiomers in plasma, saliva, and other biological fluids. | researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | High-efficiency chiral separation. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of enantiomers and metabolites. | researchgate.net |
| Gas Chromatography (GC) | Potential for analysis of volatile derivatives. | nih.gov |
| Thin-Layer Chromatography (TLC) | Identification and separation of related compounds. | researchgate.netnih.gov |
By leveraging these analytical advancements, researchers can gain deeper insights into the fundamental stereochemical aspects of this compound's action and metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic methods for (R)-2-bromoisovalerylurea, and how is enantiomeric purity validated?
- Methodological Answer : Synthesis typically involves bromination of isovalerylurea precursors under controlled conditions. Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column or polarimetry. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound’s chemical structure and purity?
- Methodological Answer : Use a combination of -/-NMR for functional group analysis, Fourier-transform infrared spectroscopy (FT-IR) for bond vibration profiling, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purity assessment. X-ray crystallography may resolve stereochemical ambiguities .
Q. How is the stability of this compound assessed in aqueous solutions for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
